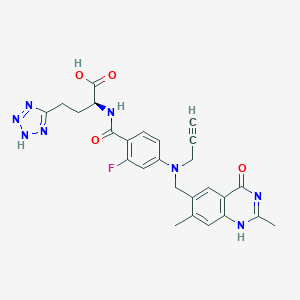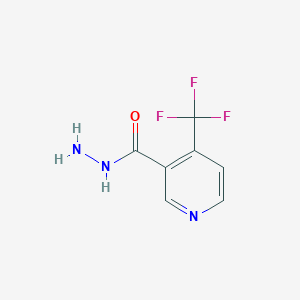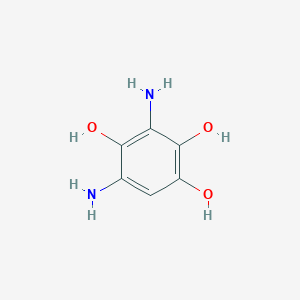
3,5-Diaminobenzene-1,2,4-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diaminobenzene-1,2,4-triol, also known as 3,5-Dihydroxybenzene-1,2,4-triamine, is an organic compound with the molecular formula C6H8N2O3. It is a derivative of benzene, and its structure consists of three hydroxyl groups and two amino groups attached to the benzene ring. This compound has attracted attention from the scientific community due to its various applications in scientific research.
Mécanisme D'action
The mechanism of action of 3,5-Diaminobenzene-1,2,4-triol is not well understood. However, it is believed that the compound reacts with hydrogen peroxide to form a colored compound, which can be detected using spectrophotometry.
Biochemical and Physiological Effects:
3,5-Diaminobenzene-1,2,4-triol has no known biochemical or physiological effects, as it is not used in drug development or medical treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,5-Diaminobenzene-1,2,4-triol in lab experiments is its ability to detect hydrogen peroxide with high sensitivity and specificity. However, one limitation is that the compound can be unstable in certain conditions, which can affect the accuracy of the results.
Orientations Futures
There are several future directions for the use of 3,5-Diaminobenzene-1,2,4-triol in scientific research. One potential application is in the development of biosensors for the detection of hydrogen peroxide in environmental samples. Another direction is the modification of the compound to improve its stability and sensitivity in detecting hydrogen peroxide. Additionally, the compound could be used in the development of new analytical methods for the detection of other compounds in biological samples.
Méthodes De Synthèse
3,5-Diaminobenzene-1,2,4-triol can be synthesized through several methods. One of the most common methods is the reduction of 3-nitrobenzene-1,2,4-triol using sodium dithionite as a reducing agent. Another method is the reduction of 3-nitrophenol with hydrazine hydrate in the presence of a catalyst. Both methods result in the formation of 3,5-Diaminobenzene-1,2,4-triol.
Applications De Recherche Scientifique
3,5-Diaminobenzene-1,2,4-triol has various applications in scientific research. It is commonly used as a reagent in the determination of hydrogen peroxide, as it reacts with hydrogen peroxide to form a colored compound. This reaction is used in the detection of hydrogen peroxide in biological samples, such as blood and urine.
Propriétés
Numéro CAS |
159661-43-5 |
|---|---|
Formule moléculaire |
C6H8N2O3 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
3,5-diaminobenzene-1,2,4-triol |
InChI |
InChI=1S/C6H8N2O3/c7-2-1-3(9)6(11)4(8)5(2)10/h1,9-11H,7-8H2 |
Clé InChI |
IOPQZPLEMDWWAH-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1O)O)N)O)N |
SMILES canonique |
C1=C(C(=C(C(=C1O)O)N)O)N |
Synonymes |
1,2,4-Benzenetriol, 3,5-diamino- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,1'-Biphenyl]-2,3,5-triamine](/img/structure/B62734.png)
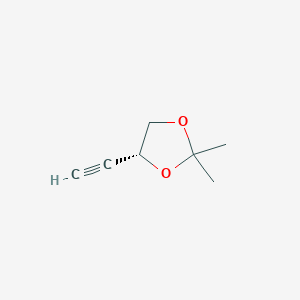
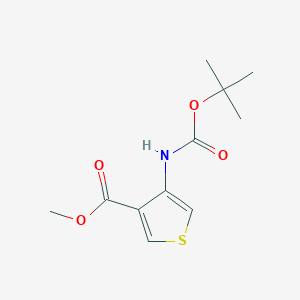
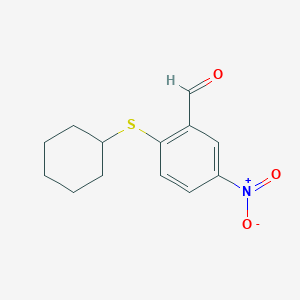
![3,3-dimethyl-2H-furo[3,2-c]pyridine](/img/structure/B62744.png)


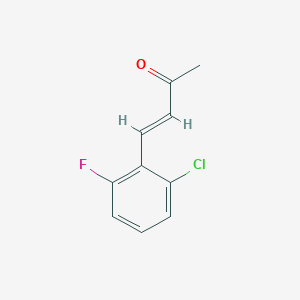

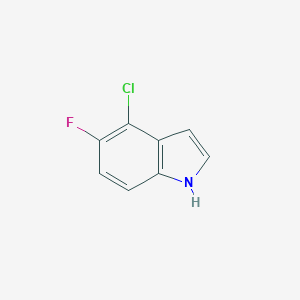
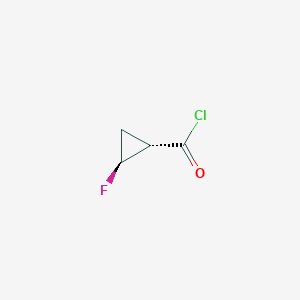
![Methyl (2R)-4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2,3,6-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B62764.png)
